N-[1-(4-bromophenyl)cyclopropyl]propanamide
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Overview
Description
N-[1-(4-bromophenyl)cyclopropyl]propanamide is an organic compound featuring a cyclopropyl ring substituted with a 4-bromophenyl group and a propionamide moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)cyclopropyl]propanamide typically involves the cyclopropanation of a suitable precursor, followed by bromination and subsequent amidation. One common method involves the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then reacted with propionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)cyclopropyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the amide to an amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives, amines.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives
Scientific Research Applications
N-[1-(4-bromophenyl)cyclopropyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 1-(4-bromophenyl)cyclopropanecarboxylic acid
Uniqueness
N-[1-(4-bromophenyl)cyclopropyl]propanamide is unique due to its specific structural features, such as the cyclopropyl ring and the 4-bromophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
345965-55-1 |
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Molecular Formula |
C12H14BrNO |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)cyclopropyl]propanamide |
InChI |
InChI=1S/C12H14BrNO/c1-2-11(15)14-12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
UODAAJLOLONLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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